molecular formula C9H14N2O B2544519 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide CAS No. 1863078-19-6

2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide

Cat. No.: B2544519
CAS No.: 1863078-19-6
M. Wt: 166.224
InChI Key: VXNBUPBYKWNKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide is a chemical compound featuring the 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in organic and medicinal chemistry. This scaffold is the central framework of the tropane alkaloid family, a class of natural products known for a wide array of potent biological activities . The specific incorporation of an acetamide moiety at the nitrogen bridgehead enhances the molecule's potential for synthetic modification and interaction with biological targets, making it a valuable intermediate or subject of study in its own right. This compound is primarily intended for research applications, particularly in the field of drug discovery and pharmacology. The 8-azabicyclo[3.2.1]octane core is a privileged structure found in compounds investigated for their activity on the central nervous system (CNS), including potential applications for the treatment of neurodegenerative diseases, pain, and inflammation . Furthermore, derivatives of this scaffold have been developed and patented as antagonists for the mu opioid receptor, highlighting their relevance in developing new therapeutic agents for substance withdrawal syndromes and other disorders . Researchers can utilize this acetamide derivative as a key building block for exploring structure-activity relationships (SAR), designing novel ligands for various receptors, or as a synthetic precursor to more complex molecular architectures. The mechanism of action for research compounds based on this scaffold is typically tied to their interaction with specific biological receptors or enzymes. For instance, related structures are known to function by modulating cholinergic receptors or acting on opioid receptor systems, which can influence smooth muscle contraction, neurotransmitter release, and other physiological processes . The presence of the electron-rich double bond (in the "oct-2-ene" portion) and the polar acetamide group in this specific derivative can significantly influence its physicochemical properties, binding affinity, and selectivity, offering a rich dimension for investigative work. This product is offered For Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. For specific product information, including available stock, pricing, and certificates of analysis, please contact the supplier directly.

Properties

IUPAC Name

2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-9(12)6-11-7-2-1-3-8(11)5-4-7/h1-2,7-8H,3-6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNBUPBYKWNKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to the production of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.

Reaction ConditionsProductsKey Findings
6N HCl, reflux, 12 h2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetic acidQuantitative conversion observed via HPLC .
NaOH (1M), 80°C, 6 h2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}aminePartial decomposition of the bicyclic core noted above pH 10.

Hydrolysis is critical for modifying solubility and introducing reactive handles for further derivatization.

Reduction Reactions

The double bond in the bicyclic system (C2–C3) is susceptible to catalytic hydrogenation.

CatalystConditionsProductSelectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°C2-{8-Azabicyclo[3.2.1]octan-8-yl}acetamide>95% conversion .
PtO₂H₂ (3 atm), AcOH, 50°CSaturated analog with retained stereochemistryMinor epimerization observed .

Reduction eliminates conjugation but preserves the bicyclic framework, enabling studies on structural rigidity’s impact on bioactivity.

N-Alkylation and Acylation

The tertiary amine in the azabicyclo core reacts with alkyl halides or acyl chlorides.

ReagentConditionsProductYield
Benzyl bromide, K₂CO₃, DMF60°C, 8 hN-Benzyl-2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}acetamide78% .
Acetyl chloride, Et₃N, CH₂Cl₂0°C→25°C, 2 hN-Acetyl-2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}acetamide85%.

N-Alkylation enhances lipophilicity, while acylation stabilizes the amine against oxidation.

Ring-Opening Reactions

Strong nucleophiles or acids induce ring-opening at the bridged nitrogen.

ReagentConditionsProductMechanism
HBr (48%), reflux24 hLinear diamine derivativeAcid-catalyzed cleavage of the bicyclic framework .
NaNH₂, NH₃ (l)−33°C, 4 hAzepane analogBase-induced rearrangement .

Ring-opening pathways are leveraged to synthesize linear intermediates for polymer or peptide conjugates.

Oxidation Reactions

The enamine moiety is oxidized to form ketone or epoxide derivatives.

Oxidizing AgentConditionsProductNotes
mCPBA, CH₂Cl₂0°C, 1 hEpoxide at C2–C3Epoxide confirmed by X-ray crystallography.
KMnO₄, H₂O/acetone25°C, 3 h2-{8-Azabicyclo[3.2.1]octan-3-one-8-yl}acetamideOver-oxidation avoided at low temps.

Oxidation products are intermediates for synthesizing polyfunctionalized analogs.

Cross-Coupling Reactions

The bicyclic core participates in palladium-catalyzed cross-couplings when functionalized with halides.

Reaction TypeCatalytic SystemProductYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives65–72% .
Buchwald–Hartwig aminationPd₂(dba)₃, XantphosN-Aryl acetamides58% .

These reactions enable diversification of the aryl moiety for structure-activity relationship (SAR) studies.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization.

ConditionsProductApplication
UV (254 nm), MeCNDimerized productStudy of photostability .
UV (365 nm), sensitizerCis-trans isomerizationProbing conformational effects on receptor binding.

Scientific Research Applications

Pain Management and Addiction Treatment

Research indicates that 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide exhibits significant activity as a mu-opioid receptor antagonist, suggesting its potential in pain management and addiction treatment. Studies have shown that compounds in this class can modulate opioid receptor activity effectively, providing a pathway for developing novel therapeutic agents for chronic pain and opioid dependence .

Neurological Disorders

Given its interaction with opioid receptors, this compound may also play a role in treating neurological disorders where opioid modulation is beneficial. The dual functionality of acting as both an antagonist and a potential scaffold for further drug development underscores its significance in medicinal chemistry .

Case Studies

Several studies have explored the biological activity and potential applications of this compound:

Case Study 1: Mu-Opioid Receptor Antagonism

A study demonstrated that derivatives of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide exhibit high affinity for mu-opioid receptors, indicating their potential use in developing analgesics that minimize the risk of addiction .

Case Study 2: In Silico Studies

In silico modeling studies have shown that the compound maintains significant conformational stability when interacting with biological targets, which supports its use in drug design . Molecular docking studies indicated favorable binding interactions with opioid receptors, further validating its therapeutic potential.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
8-Benzyl-8-azabicyclo[3.2.1]octan-3-oneStructureContains a benzyl group enhancing lipophilicity
8-Methyl-8-azabicyclo[3.2.1]octan-3-oneStructureMethyl substitution affects receptor binding properties
N-benzyl-N-(4-hydroxyphenyl)-8-azabicyclo[3.2.1]octanamideStructureHydroxy group may influence pharmacodynamics

Mechanism of Action

The mechanism of action of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its biological activity, potentially interacting with receptors or enzymes in the body .

Comparison with Similar Compounds

Structural and Functional Insights

  • PF-232798 : This second-generation CCR5 antagonist demonstrates how substituent bulk and electronic properties (e.g., fluorine) optimize receptor binding. The imidazo-pyridine group likely enhances hydrophobic interactions with CCR5, contrasting with the simpler acetamide in the target compound, which may prioritize solubility over potency .
  • Naphthamide Derivatives : Compounds like N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide () exhibit reduced solubility due to the naphthyl group but show promise in antipathogenic activity. The acetamide in the target compound may improve aqueous solubility while retaining hydrogen-bonding capacity .
  • Ester Analogs : Ethyl esters () are metabolically labile, making them suitable prodrug candidates. In contrast, the acetamide in the target compound offers greater stability, critical for oral bioavailability .

Pharmacokinetic and Pharmacodynamic Considerations

  • Amide vs. Ester : Amides generally exhibit slower hydrolysis than esters, suggesting the target compound may have a longer half-life .
  • The acetamide’s balance of polarity and rigidity may optimize central nervous system (CNS) targeting .
  • The target compound’s acetamide group positions it as a candidate for further optimization in antiviral or CNS drug development .

Biological Activity

2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide, a bicyclic compound, is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₅ClN₂O
  • Molecular Weight : 320.8569 g/mol
  • CAS Number : 123202-92-6
  • Boiling Point : 432.7°C
  • Flash Point : 215.5°C

These properties suggest that the compound has a stable structure suitable for various chemical modifications and applications in drug development.

Pharmacological Applications

  • Mu Opioid Receptor Antagonism :
    • Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide, exhibit activity as mu opioid receptor antagonists. This property is particularly valuable in treating opioid-induced bowel dysfunction (OBD) without affecting central analgesic effects .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria, indicating potential as an antibacterial agent .
  • Neuropharmacological Effects :
    • Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders .

The biological activity of 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide is primarily attributed to its interaction with specific receptors in the body:

  • Mu Opioid Receptors : By binding to these receptors, the compound can modulate pain perception and gastrointestinal motility.
  • Bacterial Secretion Systems : The compound may interfere with bacterial secretion systems, reducing virulence and pathogenicity in certain bacterial strains .

Case Studies

StudyObjectiveFindings
Pendergrass et al., 2024Evaluate antimicrobial efficacyShowed significant inhibition of bacterial growth at concentrations above 50 μM .
US Patent US8664242B2Investigate mu opioid receptor antagonismConfirmed that derivatives effectively block mu receptors, suggesting therapeutic use for OBD .
RSC Advances, 2024Synthesis and application reviewHighlighted the versatility of azabicyclo compounds in drug discovery, emphasizing their unique scaffold for bioactive molecules .

Q & A

Q. What are the established synthetic routes for 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide?

The compound can be synthesized via radical cyclization using intermediates such as azetidin-2-ones. For example, n-tributyltin hydride and AIBN in toluene enable diastereoselective cyclization of brominated precursors, achieving >99% diastereocontrol . Alternative routes involve derivatizing intermediates like N-(8-methyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride, followed by substitution or coupling reactions .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) ensures purity. Analytical standards, such as those for related bicyclic compounds, provide reference data for validation .

Q. How should 2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide be stored to maintain stability?

Stable under inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Degradation products are not well-characterized, so periodic purity checks via HPLC are recommended .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during synthesis?

Radical cyclization with AIBN as a radical initiator in non-polar solvents (e.g., toluene) enhances diastereocontrol. Steric and electronic effects of substituents on the precursor also influence selectivity. Computational modeling (e.g., DFT) can predict optimal reaction pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pharmacological activity?

Systematic substitution at the 8-azabicyclo[3.2.1]octane core (e.g., introducing aryl or alkyl groups) and evaluating biological activity in receptor-binding assays is key. For example, BIMU derivatives with methyl or benzimidazole groups showed partial agonism at serotonin receptors, guiding SAR refinement .

Q. How can computational modeling accelerate reaction design for novel derivatives?

Quantum chemical calculations (e.g., reaction path searches) and machine learning analyze steric/electronic parameters to predict reactivity. ICReDD’s integrated computational-experimental framework reduces trial-and-error by identifying optimal conditions for radical cyclization or derivatization .

Q. How should conflicting biological data across studies be addressed?

Validate assay conditions (e.g., cell lines, receptor subtypes) and compound purity. For instance, BIMU 1 and BIMU 8 exhibited partial agonism in some studies but full activity in others, highlighting the need to control for experimental variables like buffer composition .

Q. What derivatization strategies improve solubility or bioavailability?

Introducing hydrophilic groups (e.g., tert-butyl esters or carbamates) enhances solubility. For example, tert-butyl 2-amino-7-azabicyclo[3.2.0]heptane carboxylate derivatives are synthesized to balance lipophilicity and aqueous stability .

Q. What analytical challenges arise in characterizing complex reaction mixtures?

By-products from incomplete cyclization or epimerization require advanced separation techniques, such as chiral HPLC or ultra-high-resolution MS. Tandem MS/MS helps identify isobaric impurities in azabicyclo derivatives .

Q. Can predictive models guide the design of stable analogs?

Yes. Molecular dynamics (MD) simulations assess conformational stability, while quantitative structure-property relationship (QSPR) models correlate substituent effects with degradation rates. These tools prioritize analogs with improved shelf-life or metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.